molecular formula C12H23N3O3S B2978799 N-(4-(diethylamino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1396683-40-1

N-(4-(diethylamino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide

Numéro de catalogue B2978799
Numéro CAS: 1396683-40-1
Poids moléculaire: 289.39
Clé InChI: FBUHAJVAHNNYNE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(diethylamino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide, commonly known as DIBMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DIBMA is a sulfonamide derivative that has been found to exhibit excellent biological activity and has been studied extensively for its potential use in a variety of applications.

Applications De Recherche Scientifique

Synthesis and Electrophysiological Activity

The chemical compound has been utilized in the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrating potent cardiac electrophysiological activity. This activity is comparable to sematilide, a selective class III agent undergoing clinical trials. The 1H-imidazol-1-yl moiety replacement for the methylsulfonylamino group signifies its potential in producing class III electrophysiological activity, highlighting its application in cardiac arrhythmia treatment research (Morgan et al., 1990).

Antimalarial and COVID-19 Drug Potential

Investigations into the reactivity of N-(phenylsulfonyl)acetamide derivatives have revealed their potential as antimalarial sulfonamides with additional applications in COVID-19 drug research. These compounds demonstrated significant in vitro antimalarial activity, characterized by their ADMET properties and IC50 values. The study further explored the theoretical calculations and molecular docking of these compounds, indicating their efficacy against various biological targets, which could pave the way for novel therapeutic agents (Fahim & Ismael, 2021).

Prodrug Development

Research into prodrug forms for the sulfonamide group has led to the synthesis of water-soluble amino acid derivatives of N-methylsulfonamides. These compounds have been evaluated as potential prodrugs for sulfonamide groups found in carbonic anhydrase inhibitors, demonstrating their utility in enhancing drug solubility and bioavailability. The enzymatic hydrolysis of these derivatives to yield parent sulfonamides quantitatively suggests their promise in drug formulation and delivery systems (Larsen, Bundgaard, & Lee, 1988).

Carbonic Anhydrase Inhibitory Action

A series of thiazolylsulfonamides structurally related to pritelivir were synthesized and investigated for their inhibitory action against human carbonic anhydrase isoforms. These compounds exhibited low nanomolar inhibition KI values across all studied isoforms, demonstrating their potential as drug candidates for treating conditions involving carbonic anhydrases, such as cancer, obesity, epilepsy, and glaucoma. The study underscores the therapeutic potential of sulfonamide inhibitors in various pathologies (Carta et al., 2017).

Propriétés

IUPAC Name

N-[4-(diethylamino)but-2-ynyl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3S/c1-5-15(6-2)10-8-7-9-13-12(16)11-14(3)19(4,17)18/h5-6,9-11H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUHAJVAHNNYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCNC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(diethylamino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.